3-Chlorobenzenesulfonamide
Overview
Description
3-Chlorobenzenesulfonamide is a chemical compound that is part of the benzenesulfonamide family. It is characterized by a benzene ring substituted with a chloro group and a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, as it can serve as a building block for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of chlorobenzenesulfonamide derivatives can be achieved through various methods. For instance, chloramine-T·3H2O and other chlorosulfonamide salts have been used as precursors for electrophilic chlorine in the organocatalytic asymmetric chlorofunctionalization of olefins, leading to products with high levels of stereoselectivity . Additionally, chlorobenzenesulfonamides can be alkylated through iron-catalyzed C(sp2)-C(sp3) cross-coupling with alkyl Grignard reagents, which is a sustainable method yielding high to excellent yields of alkylated benzenesulfonamides .
Molecular Structure Analysis
The molecular structure of chlorobenzenesulfonamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a sulfonamide compound was determined by X-ray diffraction, and its molecular parameters were further analyzed using density functional theory (DFT) calculations . The crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were also determined by X-ray diffraction, providing insights into the tautomeric forms of these molecules .
Chemical Reactions Analysis
Chlorobenzenesulfonamides participate in a variety of chemical reactions. They have been used as selective oxidants for hexosamines in an alkaline medium, leading to the formation of various acids after the oxidation process . Radical addition reactions have also been reported, where N,N-dichlorobenzenesulfonamide adds to alkenes, and subsequent reactions can yield pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorobenzenesulfonamide derivatives are influenced by their molecular structure. The intercalation of 4-chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs) has been studied, showing that the hybrid material formed has a good degree of intercalation and stability . Theoretical and experimental investigations have provided detailed insights into the structural and spectroscopic properties, including vibrational frequencies, NMR chemical shifts, and absorption wavelengths .
Scientific Research Applications
Synthesis and Biological Screening
3-Chlorobenzenesulfonamide has been used in the synthesis of various chemical compounds. For example, derivatives of N-dimethylphenyl substituted N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and screened for their biological activities. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and showed enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
Organic Synthesis and Medicinal Chemistry
In organic synthesis, this compound derivatives have been utilized. For instance, iron-catalyzed C(sp2)-C(sp3) cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents was reported, yielding alkylated benzenesulfonamides which are significant for medicinal chemistry applications (Elwira Bisz & M. Szostak, 2019).
Reference Material Development
This compound was selected for developing a certified reference material (CRM) for the mass concentration of active chlorine in water. This CRM, developed at the Ural Scientific Research Institute for Metrology, was used for an interlaboratory comparison in which 42 Russian laboratories participated (M. P. Krasheninina et al., 2015).
Solution Thermodynamics
The solubility of 2-chlorobenzenesulfonamide in various solvents has been studied, providing critical data for designing and optimizing reaction and crystallization processes in the chemical industry. These studies included thermodynamic functions of dissolution like enthalpy, entropy, and Gibbs energy (Kui Wu & Yajun Li, 2020).
Molecular Structure Investigations
Research has also focused on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-chlorobenzenesulfonamide. Such studies are significant for understanding the properties of these compounds and their potential applications (M. Karabacak et al., 2009).
Analytical Applications
This compound has been used in analytical chemistry, for instance, in estimating substances like indigocarmine in solution using sodium N-chlorobenzenesulfonamide (chloramine-B, CAB) as an analytical reagent (D. Mahadevappa et al., 1981).
Mechanism of Action
Target of Action
The primary targets of 3-Chlorobenzenesulfonamide are the twelve carbonic anhydrase (CA) isoforms . These enzymes catalyze the hydration of carbon dioxide to bicarbonate and acid protons, playing a crucial role in many biological functions in the human body . They are also implicated in numerous ailments and diseases such as glaucoma, high altitude sickness, and cancer .
Mode of Action
This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . It inhibits the enzymatic activity of carbonic anhydrases . Despite being designed to inhibit a particular isoform, it can bind to others with similar affinity, potentially causing toxic side effects .
Biochemical Pathways
The inhibition of carbonic anhydrases by this compound affects the hydration of carbon dioxide to bicarbonate and acid protons . This can lead to an increase in HCO3- and PO43- excretion in the proximal tubule . The compound’s interaction with these enzymes can significantly impact various biochemical pathways and their downstream effects.
Result of Action
The inhibition of carbonic anhydrases by this compound can lead to various molecular and cellular effects. For instance, it can disrupt the balance of bicarbonate and acid protons in the body, affecting many biological functions . Moreover, it can cause toxic side effects due to its affinity for multiple carbonic anhydrase isoforms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and degradation kinetics . Furthermore, the compound’s interaction with its targets can be influenced by the physiological environment, including the presence of other molecules and ions.
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 3-Chlorobenzenesulfonamide belongs, can interact with various enzymes and proteins . These interactions can influence the function of these biomolecules, potentially affecting various biochemical processes.
Cellular Effects
Related sulfonamides have been shown to have effects on various types of cells and cellular processes . For instance, some sulfonamides can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH and fluid balance in cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully known. It is likely that it exerts its effects at the molecular level through interactions with biomolecules. This could involve binding interactions with proteins or enzymes, leading to changes in their activity .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 148-150°C . This suggests that it is relatively stable under normal laboratory conditions.
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. The use of related sulfonamides in animals has been documented .
Metabolic Pathways
It is known that sulfonamides can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that sulfonamides can interact with various transporters and binding proteins .
Subcellular Localization
It is known that sulfonamides can interact with various cellular compartments .
properties
IUPAC Name |
3-chlorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYQJNPRQUFCGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333989 | |
Record name | 3-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17260-71-8 | |
Record name | 3-Chlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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